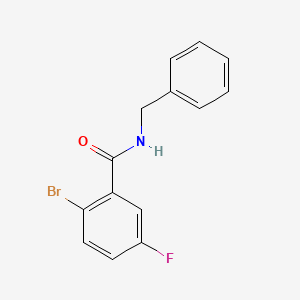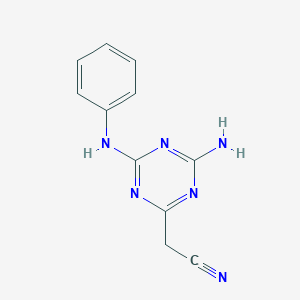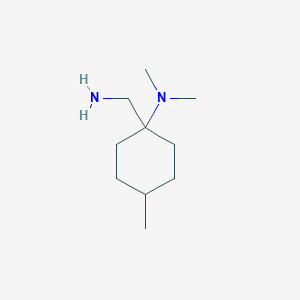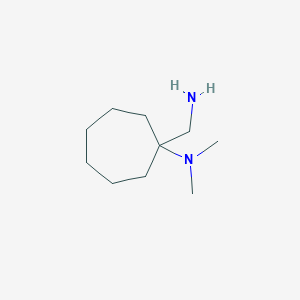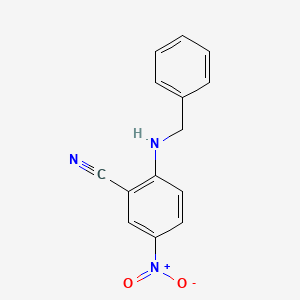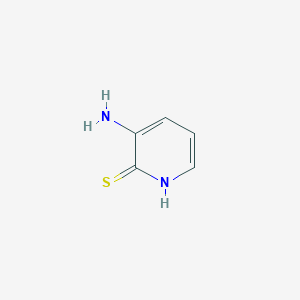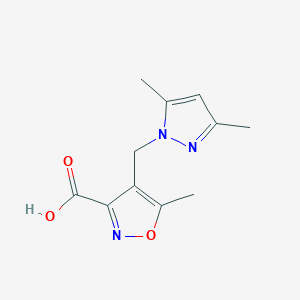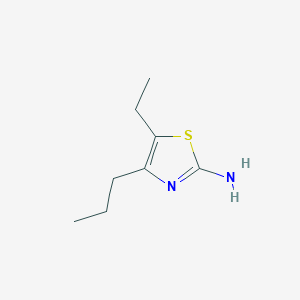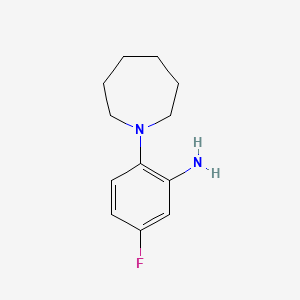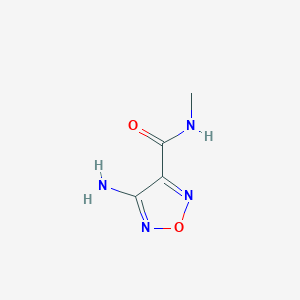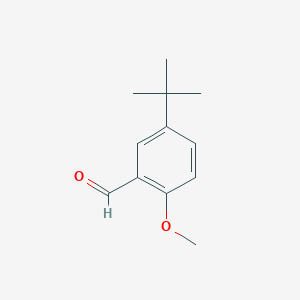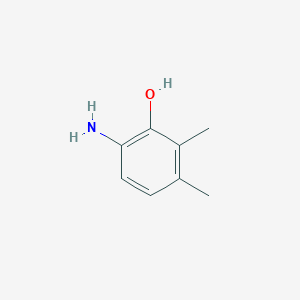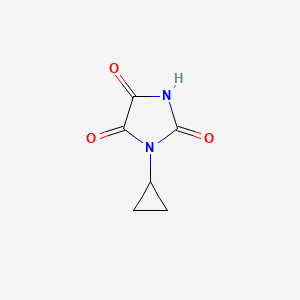
1-Cyclopropylimidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Cyclopropylimidazolidine-2,4,5-trione is a derivative of imidazolidine, which is a five-membered heterocyclic compound containing two nitrogen atoms at nonadjacent positions. Although the specific compound 1-Cyclopropylimidazolidine-2,4,5-trione is not directly mentioned in the provided papers, the related chemistry and structural motifs can be inferred from the studies on similar compounds. For instance, the cyclopropyl group is a common structural motif that is known for its ring strain and reactivity, which can influence the chemical behavior of the compound it is attached to .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions (MCRs), which are a class of reactions where three or more starting materials react to form a product, where essentially all or most of the atoms contribute to the final product. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves the one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . Similarly, the synthesis of imidazolidine derivatives can be expected to involve the use of cyclopropylamine as a starting material in a multicomponent reaction setup.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The cyclopropyl group attached to the imidazolidine ring is expected to introduce steric and electronic effects that can influence the overall geometry and reactivity of the molecule. The presence of prototropic tautomerism, which is a form of isomerism where protons shift positions within the molecule, has been observed in related compounds .
Chemical Reactions Analysis
The reactivity of imidazolidine derivatives can be quite diverse. For instance, cycloadditions of 2-cyclopropylidene-1,3-dimethylimidazolidine with aryl-substituted 1,2,4-triazines have been studied, showing that these reactions can proceed at a range of temperatures and can involve the formation of zwitterionic intermediates . Additionally, 1,3-dipolar cycloadditions to imidazolidine-2,4-diones have been shown to proceed regio- and stereoselectively, leading to the formation of spirohydantoin derivatives or other heterocyclic compounds depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The presence of the cyclopropyl group can affect the compound's stability, reactivity, and solubility. The electronic properties of the imidazolidine ring, such as its dipole moment and electron distribution, can also play a significant role in determining its chemical behavior. The prototropic tautomerism observed in related compounds suggests that 1-Cyclopropylimidazolidine-2,4,5-trione may also exhibit this phenomenon, which could have implications for its reactivity and interaction with other molecules .
Aplicaciones Científicas De Investigación
Inhibition of Cholinergic Enzymes
1-Cyclopropylimidazolidine-2,4,5-trione derivatives have been found to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in cholinergic transmission, and their inhibition has potential therapeutic applications in conditions like Alzheimer's disease. A study synthesized a series of such compounds, demonstrating significant inhibitory activity, surpassing even standard drugs like rivastigmine in some cases (Pejchal et al., 2011).
Methylation Reaction Studies
The methylation reaction of 1-Cyclopropylimidazolidine-2,4,5-trione and similar compounds with dimethyl sulfate was investigated, providing insights into the formation of various byproducts. This research helps in understanding the chemical properties and potential applications of these compounds in different chemical reactions (Lian et al., 2020).
Antifungal Applications
Compounds containing the imidazolidine-2,4,5-trione moiety, such as 1-Cyclopropylimidazolidine-2,4,5-trione, have been synthesized and tested for antifungal activity. These compounds showed considerable efficacy against various plant pathogens, indicating their potential as fungicides in agricultural applications (Obydennov et al., 2018).
Aldose Reductase Inhibition
Some derivatives of 1-Cyclopropylimidazolidine-2,4,5-trione have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These compounds showed promising results, indicating potential therapeutic applications for diabetes management (Ishii et al., 1996).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropylimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTBKDLRJZNFLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427868 |
Source


|
| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylimidazolidine-2,4,5-trione | |
CAS RN |
40408-46-6 |
Source


|
| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)
